molecular formula C19H23ClN4OS B4656753 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4656753
M. Wt: 390.9 g/mol
InChI Key: DDDHCDMXPQDEKC-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique structural components and potential applications in various scientific fields. It’s a fusion of the adamantane moiety and pyrazole-thiazole hybrid scaffold, which imbues it with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically synthesized through multi-step organic synthesis. The first step involves the construction of the thiazole ring, often using a Hantzsch thiazole synthesis. This is followed by the addition of the adamantyl group via an alkylation reaction. The pyrazole ring is then introduced through a cyclization reaction, and the final step involves the formation of the carboxamide group.

Industrial Production Methods

In industrial settings, large-scale production of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide might be achieved through automated synthesis reactors, with careful monitoring of temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate.

  • Reduction: Lithium aluminium hydride (LiAlH4) might be used to reduce certain groups within the molecule.

  • Substitution: Halogen substitution can occur, especially on the chloro group, leading to a variety of derivatives.

Common Reagents and Conditions

Reactions often require:

  • Anhydrous conditions to prevent hydrolysis.

  • Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents such as tetrahydrofuran (THF) for its polar aprotic properties.

Major Products

Oxidation and reduction reactions yield derivatives with altered oxidation states. Substitution reactions can produce compounds with different halogen groups, potentially modifying the compound’s activity.

Scientific Research Applications

N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a treasure trove for researchers:

  • Chemistry: It serves as a precursor for synthesizing other complex molecules.

  • Biology: Its potential as a bioactive compound makes it a candidate for drug discovery.

  • Medicine: Research might explore its antimicrobial or anticancer properties.

  • Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within biological systems, potentially interacting with enzyme active sites or cell membrane receptors. The adamantane structure often enhances the compound’s ability to cross cell membranes, thereby increasing its efficacy.

Comparison with Similar Compounds

When comparing N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide with other compounds, it stands out due to the adamantyl group that imparts unique steric and electronic properties.

Similar Compounds

  • 1-Adamantanamine: Shares the adamantane backbone.

  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Has the pyrazole core.

  • Thiazole derivatives: Known for their bioactivity.

Conclusion

This compound is a compound with rich synthetic possibilities and diverse applications across scientific disciplines. Its unique structure offers promising potential for future research and industrial applications.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-10-15(20)16(24(2)23-10)17(25)22-18-21-14(9-26-18)19-6-11-3-12(7-19)5-13(4-11)8-19/h9,11-13H,3-8H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDHCDMXPQDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

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